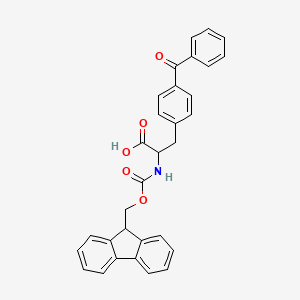![molecular formula C9H10N2 B12832086 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with two methyl groups attached at the 2 and 7 positions. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained, followed by base-mediated conversion to the pyrrolopyridine core . Another method involves modifications of Madelung- and Fischer-syntheses of indoles .
Industrial Production Methods
化学反应分析
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Common in heterocyclic chemistry, where substituents on the pyridine or pyrrole rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine or pyrrole rings.
科学研究应用
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds with key amino acids in the target proteins, stabilizing inactive conformations and inhibiting their function .
相似化合物的比较
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have potential analgesic and sedative activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 7 positions can affect the compound’s electronic properties and its interaction with biological targets, making it a valuable scaffold in drug discovery.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-4-10-5-8-3-7(2)11-9(6)8/h3-5,11H,1-2H3 |
InChI 键 |
JKDDOVFIGWUSMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1)C(=CN=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


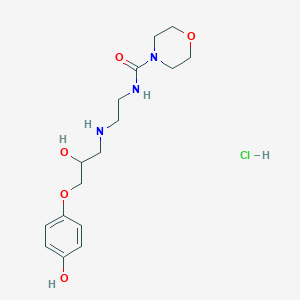
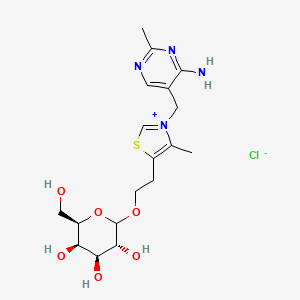
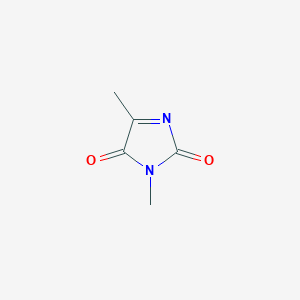
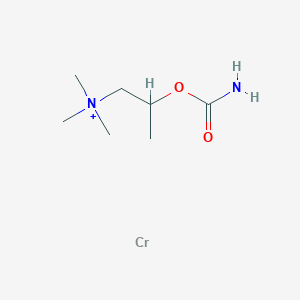

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
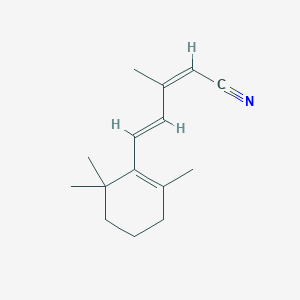
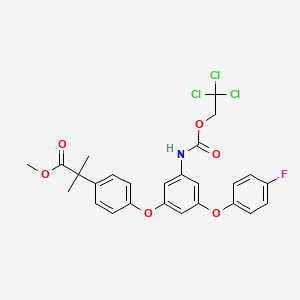
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
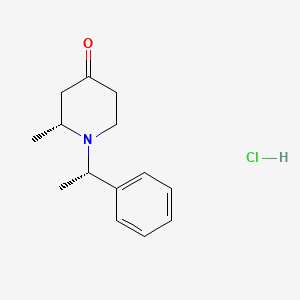
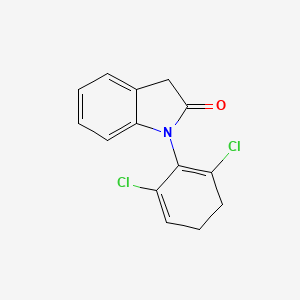
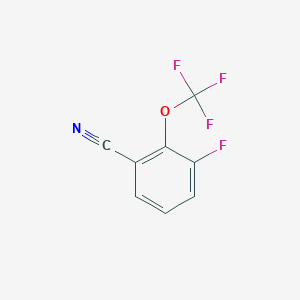
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
